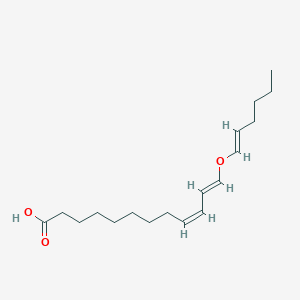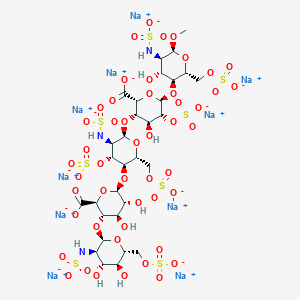
Ertapenem(1-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ertapenem(1-) is a carbapenem antibiotic that belongs to the beta-lactam class of antibiotics. It is known for its broad-spectrum activity against a variety of aerobic and anaerobic gram-positive and gram-negative bacteria. Ertapenem(1-) is commonly used to treat moderate to severe infections, including intra-abdominal infections, community-acquired pneumonia, pelvic infections, and complicated urinary tract infections .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ertapenem(1-) involves several steps, starting with the preparation of the 1-beta-methyl carbapenem bicyclic nucleus. This nucleus is then coupled with the side chain of Ertapenem in the presence of an organic base such as acetonitrile or dimethylformamide (DMF). The reaction is carried out under condensation conditions until completion. The resulting product is then subjected to hydrogenation using palladium charcoal and sodium bicarbonate solution .
Industrial Production Methods
In industrial production, the process involves the isolation of monoprotected Ertapenem acid or its monosodium salt, followed by deprotection to obtain Ertapenem monosodium. The final product is purified using crystallization techniques, ensuring high yield and purity .
化学反応の分析
Types of Reactions
Ertapenem(1-) undergoes several types of chemical reactions, including:
Oxidation: Ertapenem can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in Ertapenem.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using common reagents such as halogens or alkyl groups
Common Reagents and Conditions
Common reagents used in the chemical reactions of Ertapenem include hydrogen gas for hydrogenation, palladium charcoal as a catalyst, and organic solvents like acetonitrile and DMF. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from the chemical reactions of Ertapenem include various oxidized and reduced derivatives, as well as substituted compounds with modified functional groups .
科学的研究の応用
Ertapenem(1-) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying beta-lactam antibiotics and their chemical properties.
Biology: Investigated for its interactions with bacterial cell wall synthesis and its effects on bacterial growth.
Medicine: Widely used in clinical settings to treat bacterial infections, particularly those caused by multidrug-resistant organisms.
Industry: Employed in the development of new antibiotic formulations and drug delivery systems
作用機序
Ertapenem(1-) exerts its bactericidal effects by targeting and inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential enzymes involved in the final stages of peptidoglycan synthesis. By inhibiting these enzymes, Ertapenem prevents the formation of the bacterial cell wall, leading to cell lysis and death .
類似化合物との比較
Ertapenem(1-) is part of the carbapenem class of antibiotics, which includes other compounds such as imipenem and meropenem. Compared to these compounds, Ertapenem has a longer half-life, allowing for once-daily dosing. It also has a broader spectrum of activity against gram-positive and gram-negative bacteria but is less effective against non-fermenters like Pseudomonas aeruginosa .
List of Similar Compounds
Imipenem: Another carbapenem antibiotic with a broad spectrum of activity but requires co-administration with cilastatin to prevent degradation.
Meropenem: Similar to Ertapenem but with a shorter half-life and more effective against non-fermenters.
Doripenem: A carbapenem with activity against a wide range of bacteria, including Pseudomonas aeruginosa
Ertapenem(1-) stands out due to its stability, longer half-life, and broad-spectrum activity, making it a valuable antibiotic in the treatment of various bacterial infections.
特性
分子式 |
C22H24N3O7S- |
|---|---|
分子量 |
474.5 g/mol |
IUPAC名 |
3-[[(2S,4S)-4-[[(4R,5S,6S)-2-carboxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl]sulfanyl]pyrrolidine-2-carbonyl]amino]benzoate |
InChI |
InChI=1S/C22H25N3O7S/c1-9-16-15(10(2)26)20(28)25(16)17(22(31)32)18(9)33-13-7-14(23-8-13)19(27)24-12-5-3-4-11(6-12)21(29)30/h3-6,9-10,13-16,23,26H,7-8H2,1-2H3,(H,24,27)(H,29,30)(H,31,32)/p-1/t9-,10-,13+,14+,15-,16-/m1/s1 |
InChIキー |
JUZNIMUFDBIJCM-ANEDZVCMSA-M |
異性体SMILES |
C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)C(=O)NC4=CC=CC(=C4)C(=O)[O-])C(=O)O)[C@@H](C)O |
正規SMILES |
CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)NC4=CC=CC(=C4)C(=O)[O-])C(=O)O)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


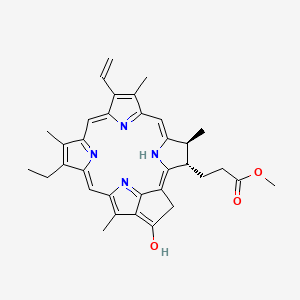
![7-Ethyl-5-(2-fluorophenyl)-3,4-dihydro-2h-thieno[2,3-e][1,4]diazepin-2-one](/img/structure/B10828837.png)
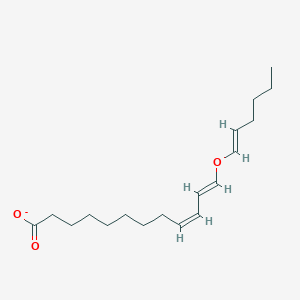
![6,6,9-Trimethyl-3-pentyl-1H-dibenzo[b,d]pyran-1,4(6H)-dione](/img/structure/B10828849.png)
![2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-hexylbenzene-1,3-diol](/img/structure/B10828859.png)
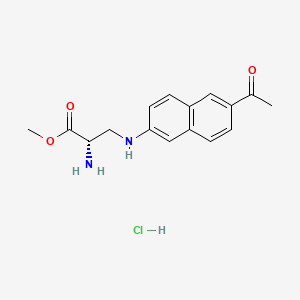

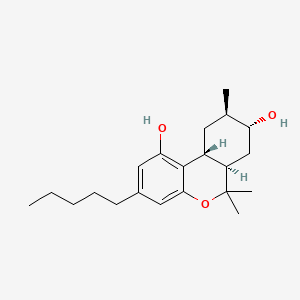
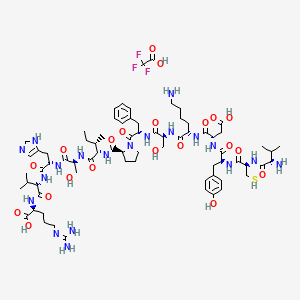
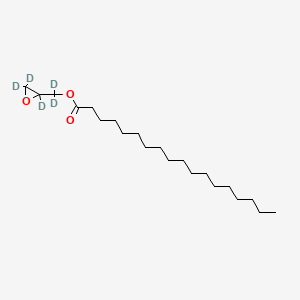
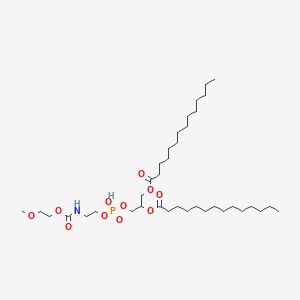
![2-[(3R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-1-oxidopyrrolidin-1-ium-3-yl]-2,2-diphenylacetamide](/img/structure/B10828898.png)
